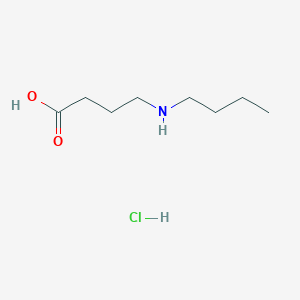
4-(Butylamino)butanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Butylamino)butanoic acid;hydrochloride is an organic compound that belongs to the class of amino acids It is characterized by the presence of a butylamino group attached to a butanoic acid backbone, with an additional hydrochloride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butylamino)butanoic acid;hydrochloride typically involves the reaction of butylamine with butanoic acid. The process can be summarized as follows:
Reaction of Butylamine with Butanoic Acid: Butylamine is reacted with butanoic acid in the presence of a suitable catalyst to form 4-(Butylamino)butanoic acid.
Formation of Hydrochloride Salt: The resulting 4-(Butylamino)butanoic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 4-(Butylamino)butanoic acid;hydrochloride may involve large-scale synthesis using continuous flow reactors. This allows for efficient mixing and reaction control, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
4-(Butylamino)butanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of butanoic acid derivatives.
Reduction: Formation of butylamine derivatives.
Substitution: Formation of halogenated butanoic acid derivatives.
科学的研究の応用
4-(Butylamino)butanoic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 4-(Butylamino)butanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
- 4-(Methylamino)butanoic acid;hydrochloride
- 4-(Dimethylamino)butanoic acid;hydrochloride
- 4-(Butylamino)benzoic acid
Uniqueness
4-(Butylamino)butanoic acid;hydrochloride is unique due to its specific butylamino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
特性
CAS番号 |
64245-82-5 |
|---|---|
分子式 |
C8H18ClNO2 |
分子量 |
195.69 g/mol |
IUPAC名 |
4-(butylamino)butanoic acid;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-2-3-6-9-7-4-5-8(10)11;/h9H,2-7H2,1H3,(H,10,11);1H |
InChIキー |
URWKYRQBGWVZEV-UHFFFAOYSA-N |
正規SMILES |
CCCCNCCCC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















